Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with a 2,3-dimethoxyphenyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multicomponent Hantzsch dihydropyridine reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For example, the reaction can be carried out by stirring 2,3-dimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at 80°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, and the process would be scaled up using industrial reactors and equipment.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as ion channels or enzymes. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate: A similar compound with different substitution patterns on the phenyl ring.
Uniqueness
Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of the dihydropyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO6/c1-6-26-19(22)14-11-21(3)12-15(20(23)27-7-2)17(14)13-9-8-10-16(24-4)18(13)25-5/h8-12,17H,6-7H2,1-5H3 |
InChI Key |
RQHZCPGYDMLIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=C(C(=CC=C2)OC)OC)C(=O)OCC)C |
Origin of Product |
United States |
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